Product packaging for Anileridine hydrochloride(Cat. No.:CAS No. 53421-22-0)

Anileridine hydrochloride

Cat. No.: B1615925
CAS No.: 53421-22-0
M. Wt: 425.4 g/mol
InChI Key: ZYTHLJLPPSSDIP-UHFFFAOYSA-N
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Description

Historical Context and Origin of the Chemical Compound

Anileridine was developed in the 1950s by scientists at Merck & Co. wikipedia.orgmedkoo.com This synthetic opioid analgesic emerged during a period of intensive research aimed at discovering potent pain relievers. nih.gov Marketed under the trade name Leritine, anileridine was introduced for the management of moderate to severe pain. ontosight.aincats.io Its development was part of a broader effort in medicinal chemistry to synthesize new therapeutic agents. pharmaguideline.com The synthesis of anileridine involves the reaction of 4-phenyl-4-piperidone with p-aminophenethyl bromide, followed by esterification. ontosight.ai The resulting compound is then converted into its hydrochloride salt for pharmaceutical use. ontosight.ainih.gov Although it gained clinical use, anileridine is no longer manufactured in the United States or Canada. wikipedia.org

Chemical Classification within the Piperidine (B6355638) Analgesic Class

Anileridine hydrochloride is classified as a synthetic opioid analgesic and is a member of the piperidine class. wikipedia.orgpharmacompass.com Specifically, it belongs to the phenylpiperidine subgroup. drugbank.com The core of its structure is a piperidine ring, a common feature among many synthetic opioids. drugbank.comump.edu.pl Its chemical name is ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate, and it is prepared as a dihydrochloride (B599025) salt from anileridine and two equivalents of hydrogen chloride. nih.govgpatindia.comnih.gov The piperidine structure is a key pharmacophore for its analgesic activity, allowing it to act as a µ-opioid receptor agonist. ontosight.ainih.gov

Comparative Overview with Structurally Related Opioids

Anileridine is a structural analog of pethidine (also known as meperidine), which is considered the prototype of the phenylpiperidine family of analgesics. drugbank.comwikipedia.org The primary structural difference between anileridine and pethidine lies in the substituent attached to the piperidine nitrogen. In pethidine, this is a methyl group (-CH₃), whereas in anileridine, it is an N-aminophenethyl group (-CH₂CH₂C₆H₄NH₂). wikipedia.orgmedkoo.com This modification is reported to increase its analgesic activity compared to pethidine. wikipedia.orgmedkoo.com

Research indicates that parenterally, anileridine is approximately two and a half times as potent as an equal amount of meperidine. mdma.chbmj.com However, the duration of action of anileridine is noted to be slightly shorter than that of pethidine. nih.govmdma.chebi.ac.uk

Table 1: Comparative Structural and Potency Overview

Feature Anileridine Pethidine (Meperidine)
Chemical Class Phenylpiperidine Phenylpiperidine
N-substituent N-aminophenethyl Methyl
Relative Analgesic Potency ~2.5 times that of pethidine mdma.chbmj.com Standard reference within its class

| Duration of Action | Shorter than pethidine mdma.chebi.ac.uk | Longer than anileridine mdma.chebi.ac.uk |

Chemical Compounds Mentioned

Table 2: List of Chemical Compounds

Compound Name
Anileridine
This compound
Pethidine
Meperidine
Morphine
4-phenyl-4-piperidone
p-aminophenethyl bromide
Codeine
Diphenoxylate
Loperamide hydrochloride
Alphaprodine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30Cl2N2O2 B1615925 Anileridine hydrochloride CAS No. 53421-22-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

53421-22-0

Molecular Formula

C22H30Cl2N2O2

Molecular Weight

425.4 g/mol

IUPAC Name

ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;dihydrochloride

InChI

InChI=1S/C22H28N2O2.2ClH/c1-2-26-21(25)22(19-6-4-3-5-7-19)13-16-24(17-14-22)15-12-18-8-10-20(23)11-9-18;;/h3-11H,2,12-17,23H2,1H3;2*1H

InChI Key

ZYTHLJLPPSSDIP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.Cl

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.Cl.Cl

Other CAS No.

53421-22-0

Related CAS

144-14-9 (Parent)

Origin of Product

United States

Synthetic Pathways and Chemical Reaction Methodologies

Established Synthetic Routes and Precursor Utilization

A primary and efficient method for synthesizing Anileridine involves a two-step reaction sequence. google.com This process begins with the use of a sulfonate as a starting raw material, which is obtained from benzyl (B1604629) cyanide. google.com This sulfonate undergoes a condensation reaction with p-aminophenylethylamine. google.comgpatindia.com This initial step is crucial as it forms the core piperidine (B6355638) structure of the target molecule. The reaction generates an intermediate compound, identified as 4-cyano-4-phenylpiperidine. google.com

An alternative established route involves the reaction of ethyl 4-phenylisonipecotate with p-aminophenethylchloride hydrochloride in an alcohol medium, using sodium bicarbonate as a base. mdma.ch Anileridine is an analog of pethidine, where the methyl group on the nitrogen is substituted with a p-aminophenethyl group. mdma.ch

Following the formation of the 4-cyano-4-phenylpiperidine intermediate, the next critical step is an alcoholysis reaction. google.comgpatindia.com This transformation is conducted in an ethanol (B145695) solution containing concentrated sulfuric acid. google.comgpatindia.com The alcoholysis of the nitrile group yields the ethyl ester, resulting in the formation of the final target compound, Anileridine. google.com This step completes the core structure of the molecule.

Advancements in Synthetic Chemistry for Compound Optimization

Recent refinements in the synthesis of Anileridine have focused on maximizing yield and reducing costs by carefully controlling reaction conditions and exploring more efficient catalytic systems.

Table 1: Key Parameters for Yield Enhancement in Anileridine Synthesis google.com
ParameterFocus of ControlObjective
Reactant ConsumptionControlled addition/ratio of p-aminophenylethylamine (2) to sulfonate (1)Minimize the generation of byproducts.
Reaction TemperatureMaintained within an optimal range during condensation.Enhance reaction rate while preventing byproduct formation.
Reaction TimeOptimized duration for the condensation step.Ensure complete conversion to the intermediate (3) without degradation.

A notable advantage of the sulfonate-based synthesis method is its cost-effectiveness compared to other routes. google.com Some alternative synthetic pathways require the use of expensive noble metal catalysts, such as platinum, for high-pressure catalytic hydrogenation steps. google.com The currently optimized method avoids these high-cost catalysts and demanding reaction conditions, thereby reducing production costs. google.com

Furthermore, modern synthetic chemistry offers potential alternative catalytic strategies that could be applicable. For instance, copper-mediated C-H amination reactions have been developed for the efficient synthesis of primary anilines, which are key structural motifs in molecules like Anileridine. rsc.org While not yet reported as a standard method for Anileridine itself, such advanced catalytic systems represent a frontier for further optimization in the synthesis of this and related compounds. rsc.org

Purification Techniques for Research-Grade Anileridine Hydrochloride

Obtaining research-grade this compound requires effective purification to remove any unreacted starting materials, intermediates, or byproducts. The dihydrochloride (B599025) salt of Anileridine can be purified through crystallization. mdma.ch A common method involves recrystallization from a methanol-ether solvent system. mdma.ch For achieving higher purity, a subsequent recrystallization from methanol (B129727) alone can be performed. mdma.ch

The free base can be isolated and then converted to the hydrochloride salt. This is achieved by dissolving the base in anhydrous ethanol, followed by the addition of an alcoholic solution of hydrogen chloride (HCl) to precipitate the salt. mdma.ch Chromatographic methods, such as regular or reverse-phase chromatography using silica (B1680970) gel or alumina, are also standard techniques for purifying related complex organic compounds and can be employed to achieve high-purity this compound. google.com

Molecular Structure and Structure Activity Relationship Sar Investigations

Structural Features and Their Influence on Pharmacological Potency

The pharmacological potency of anileridine is a direct consequence of its specific molecular architecture. The core of the molecule is a 4-phenylpiperidine (B165713) scaffold, a structural motif common to many potent opioids. Several key features of the anileridine structure are crucial for its analgesic activity:

The Piperidine (B6355638) Ring: This central heterocyclic ring serves as the main scaffold, correctly orienting the other functional groups in three-dimensional space for optimal receptor interaction.

The Tertiary Amine: The basic nitrogen atom within the piperidine ring is essential for activity. At physiological pH, this amine is protonated, forming a cationic center that engages in a critical ionic interaction with a negatively charged residue, such as aspartic acid, in the binding pocket of the μ-opioid receptor.

The 4-Phenyl Group: An axial orientation of the phenyl group at the C4 position of the piperidine ring is generally considered favorable for high analgesic potency in this class of compounds. This aromatic ring likely participates in hydrophobic or van der Waals interactions within a corresponding hydrophobic pocket of the receptor.

The 4-Ethoxycarbonyl Group: The ester group at the C4 position also contributes to the binding affinity. Alterations to this group can significantly impact potency. For instance, replacing the carboethoxy group with an acilloxy group has been shown to yield potent analgesics.

Structural FeatureInfluence on Pharmacological Potency
Piperidine RingProvides the fundamental scaffold for orienting key functional groups.
Tertiary Amine (protonated)Forms a crucial ionic bond with the opioid receptor's anionic site.
4-Phenyl GroupEngages in hydrophobic interactions within the receptor pocket; axial orientation is preferred.
4-Ethoxycarbonyl GroupContributes to binding affinity; modifications can alter potency.
N-(p-aminophenethyl) GroupSignificantly increases analgesic potency by interacting with an accessory binding site.

Comparative Structure-Activity Analysis with Opioid Analogs

The SAR of anileridine is best understood by comparing it with other structurally related opioid analgesics, particularly meperidine and fentanyl, which also feature the 4-phenylpiperidine or a related core structure.

Anileridine vs. Meperidine: Anileridine and meperidine (pethidine) share the same ethyl 4-phenylpiperidine-4-carboxylate core. The only structural difference is the substituent on the piperidine nitrogen. Meperidine has a simple methyl group, whereas anileridine possesses a p-aminophenethyl group. This substitution is responsible for anileridine's significantly greater analgesic potency, estimated to be two to three times that of meperidine. The larger phenethyl group on the nitrogen atom allows for enhanced interaction with the receptor, a finding that was pivotal in the development of potent opioids beyond the N-methyl paradigm.

Anileridine vs. Fentanyl: Fentanyl is the prototype of the 4-anilidopiperidine class of opioids. While both anileridine and fentanyl have a 1-phenethyl-4-substituted piperidine structure, they differ crucially at the 4-position. Anileridine has a phenyl group and an ethoxycarbonyl group directly attached to C4, whereas fentanyl has a propionanilido group attached to the C4-nitrogen. This modification in fentanyl leads to a dramatic increase in potency compared to the meperidine/anileridine series. SAR studies on fentanyl analogs have shown that both the N-phenethyl group and the 4-anilido moiety are critical for its high affinity and potency. The steric bulk and chemical nature of the substituents at both the N1 and C4 positions of the piperidine ring are key determinants of activity in this class of opioids.

CompoundCore StructureN1-SubstituentC4-SubstituentsRelative Potency
Meperidine4-Phenylpiperidine-4-carboxylate-CH₃-C₆H₅, -COOC₂H₅Baseline
Anileridine 4-Phenylpiperidine-4-carboxylate-CH₂CH₂(p-NH₂)C₆H₄-C₆H₅, -COOC₂H₅~2-3x Meperidine
Fentanyl4-Anilidopiperidine-CH₂CH₂C₆H₅-N(C₆H₅)COC₂H₅Significantly higher than Meperidine/Anileridine

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For opioid analgesics like anileridine, QSAR studies aim to predict the analgesic potency based on physicochemical properties and structural features.

While specific QSAR models exclusively developed for anileridine are not prominent in recent literature, the principles can be inferred from studies on related piperidine derivatives. Such models typically correlate biological activity (e.g., receptor binding affinity or analgesic effect) with various molecular descriptors.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific substituent volumes (e.g., the bulk of the N-substituent) are critical. SAR studies on fentanyl analogs have demonstrated that steric factors at the 3 and 4 positions of the piperidine ring play a crucial role in determining analgesic potency. For anileridine, the size and conformation of the N-aminophenethyl group are sterically vital for its enhanced activity.

A hypothetical QSAR equation for this class of compounds might take the form: log(Activity) = c₀ + c₁(Lipophilicity) + c₂(Steric Parameter) + c₃(Electronic Parameter) where the parameters represent descriptors like logP, molar refractivity, and Hammett constants.

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological response. For μ-opioid agonists of the 4-phenylpiperidine class, including anileridine, a generally accepted pharmacophore model includes several key features derived from the common structures of potent ligands.

The essential pharmacophoric features for anileridine's interaction with the μ-opioid receptor are:

A Positive Ionizable (PI) Feature: This corresponds to the protonated tertiary amine of the piperidine ring, which forms a salt bridge with a conserved aspartate residue (Asp147) in the receptor.

A Hydrophobic/Aromatic (H/AR) Feature: The 4-phenyl group provides a critical hydrophobic region that interacts with a corresponding pocket in the receptor.

A Second Hydrophobic/Aromatic Feature: The aromatic ring of the N-phenethyl substituent provides another key hydrophobic interaction point.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the ethoxycarbonyl group can act as a hydrogen bond acceptor, further anchoring the ligand in the binding site.

Hydrogen Bond Donor/Acceptor: The primary amine on the N-phenethyl group can serve as both a hydrogen bond donor and acceptor, potentially forming additional interactions that contribute to its high affinity.

A three-dimensional pharmacophore model for fentanyl derivatives identified three hydrophobic regions, one positive ionizable region, and two hydrogen bond acceptor sites as being essential for activity, a pattern that is largely consistent with the structure of anileridine.

Pharmacophoric FeatureCorresponding Structural Moiety in AnileridinePutative Receptor Interaction
Positive Ionizable (PI)Protonated Piperidine NitrogenIonic bond with Asp147
Hydrophobic/Aromatic (H/AR) 14-Phenyl RingHydrophobic pocket interaction
Hydrophobic/Aromatic (H/AR) 2Phenyl ring of N-aminophenethyl groupInteraction with accessory hydrophobic region
Hydrogen Bond Acceptor (HBA)Carbonyl Oxygen of EsterHydrogen bond with receptor residue
Hydrogen Bond Donor/AcceptorAmino (-NH₂) groupHydrogen bond with receptor residue

Mechanistic Elucidation of Anileridine Hydrochloride Action at Subcellular Levels

Opioid Receptor Binding Affinity and Selectivity

Anileridine's pharmacological activity is rooted in its ability to bind to and activate opioid receptors, which are G-protein coupled receptors (GPCRs) located primarily in the central nervous system (CNS). drugbank.comontosight.ainih.gov

The principal mechanism of anileridine is its action as a potent agonist at the mu-opioid receptor (MOR). ontosight.aipatsnap.comontosight.aismpdb.ca This binding mimics the effect of endogenous opioids, such as endorphins, by activating the receptor and initiating downstream signaling pathways. iarc.frnih.gov The agonistic interaction with the MOR is the primary source of its analgesic properties. pharmacompass.combiosynth.com Anileridine is chemically classified as a member of the piperidine (B6355638) class of compounds and specifically as a piperidinecarboxylate ester. ontosight.ainih.govhmdb.ca

Receptor SubtypeAnileridine's InteractionAssociated Ion Channel Modulation
Mu (μ) - OP3 Primary AgonistOpens calcium-dependent inwardly rectifying potassium channels
Kappa (κ) - OP2 AgonistCloses N-type voltage-operated calcium channels
Delta (δ) - OP1 AgonistOpens calcium-dependent inwardly rectifying potassium channels

This table summarizes the known interactions of anileridine with different opioid receptor subtypes and the corresponding effects on ion channels. nih.govdrugbank.comiarc.fr

Intracellular Signal Transduction Pathways

Upon binding to opioid receptors, anileridine triggers a series of intracellular signaling events that are characteristic of GPCR activation. drugbank.comgpatindia.com

Opioid receptors are functionally coupled to G-proteins, which act as intracellular transducers. nih.govcontaminantdb.ca The binding of anileridine to the receptor stimulates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the associated G-protein complex. drugbank.comiarc.frgpatindia.com This activation leads to the dissociation of the G-protein into its Gα-GTP and Gβγ subunits, which then go on to modulate the activity of various downstream effector proteins. iarc.fr

A primary effector system modulated by anileridine's action is the enzyme adenylate cyclase. smpdb.ca The activated G-protein, specifically the Gαi (inhibitory) subunit, inhibits adenylate cyclase activity. drugbank.comnih.govgpatindia.com This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). smpdb.capatsnap.comnih.gov The reduction in cAMP levels is a critical step in the signaling cascade that mediates the ultimate physiological response to the opioid. smpdb.ca

StepDescriptionKey Molecules Involved
1. Receptor Binding Anileridine binds to and activates the mu-opioid receptor.Anileridine, Mu-opioid receptor
2. G-Protein Activation The receptor promotes the exchange of GDP for GTP on the G-protein.G-protein (Gα, Gβγ), GDP, GTP
3. Effector Modulation The activated G-protein inhibits the enzyme adenylate cyclase.Gαi subunit, Adenylate cyclase
4. Second Messenger Reduction Intracellular levels of cAMP decrease.Cyclic AMP (cAMP)

This table outlines the key steps in the intracellular signal transduction pathway initiated by anileridine. drugbank.comnih.govsmpdb.caiarc.frgpatindia.com

Neurotransmitter Release Modulation

The culmination of the intracellular signaling cascade initiated by anileridine is the modulation of neurotransmitter release from presynaptic terminals. drugbank.comiarc.fr The decrease in intracellular cAMP and associated changes in ion channel conductivity result in hyperpolarization and reduced neuronal excitability. nih.govdrugbank.com This presynaptic inhibition leads to a reduction in the release of several excitatory and nociceptive neurotransmitters. gpatindia.compatsnap.com

The neurotransmitters whose release is inhibited by this mechanism include:

Substance P patsnap.comdrugbank.comgpatindia.com

Gamma-aminobutyric acid (GABA) drugbank.comiarc.frgpatindia.com

Dopamine drugbank.comiarc.frgpatindia.com

Acetylcholine drugbank.comiarc.frgpatindia.com

Noradrenaline drugbank.comiarc.frgpatindia.com

Glutamate patsnap.compatsnap.com

Additionally, opioids can inhibit the release of hormones such as vasopressin, somatostatin, insulin, and glucagon. drugbank.comiarc.frgpatindia.com By preventing the release of these key signaling molecules involved in pain transmission, anileridine exerts its analgesic effect. nih.govpatsnap.com

Modulated Neurotransmitter/HormoneEffect of Anileridine Action
Substance P Inhibited Release
Glutamate Inhibited Release
GABA Inhibited Release
Dopamine Inhibited Release
Acetylcholine Inhibited Release
Noradrenaline Inhibited Release
Vasopressin Inhibited Release
Somatostatin Inhibited Release
Insulin Inhibited Release
Glucagon Inhibited Release

This table details the neurotransmitters and hormones whose release is modulated by the action of anileridine. patsnap.comdrugbank.comiarc.frgpatindia.com

Inhibited NeurotransmitterRole in Nociception/CNSSource
Substance P Transmission of pain signals. drugbank.compatsnap.com drugbank.comgpatindia.comnih.govpatsnap.com
GABA (Gamma-Aminobutyric Acid) Major inhibitory neurotransmitter in the CNS. drugbank.comgpatindia.comnih.gov
Dopamine Involved in reward, motivation, and motor control. drugbank.comgpatindia.comnih.gov

Regulation of Other Neurotransmitter and Hormone Secretion (e.g., Noradrenaline, Vasopressin)

Beyond its primary effects on nociceptive neurotransmitters, anileridine also influences the secretion of other neurochemicals and hormones. The release of noradrenaline (norepinephrine), a neurotransmitter involved in alertness and the "fight-or-flight" response, is inhibited by anileridine. drugbank.comgpatindia.comnih.gov This contributes to the sedative properties often observed with opioid analgesics. Additionally, anileridine inhibits the release of the hormone vasopressin, also known as antidiuretic hormone (ADH), from the pituitary gland. drugbank.comgpatindia.comnih.gov This can affect water balance and may increase the risk of water intoxication in certain patient populations. drugs.com

Regulated SubstancePrimary FunctionEffect of AnileridineSource
Noradrenaline Neurotransmitter (alertness, arousal).Inhibition of release. drugbank.comgpatindia.comnih.gov drugbank.comgpatindia.comnih.gov
Vasopressin (ADH) Hormone (regulates water balance). drugs.comInhibition of release. drugbank.comgpatindia.comnih.gov drugbank.comgpatindia.comnih.govdrugs.com

Ion Channel Modulatory Activities

Anileridine's mechanism of action extends to the direct modulation of ion channel function, which results in hyperpolarization and reduced neuronal excitability. drugbank.comgpatindia.comcontaminantdb.ca This is a critical component of its ability to decrease the firing of neurons involved in pain pathways.

Anileridine interacts with and closes N-type voltage-operated calcium channels. drugbank.comnih.govgpatindia.com These channels are critical for neurotransmitter release at the presynaptic terminal. By blocking the influx of calcium ions (Ca2+) into the neuron, anileridine prevents the fusion of synaptic vesicles with the presynaptic membrane, thereby inhibiting the release of neurotransmitters like Substance P. drugbank.comgpatindia.compatsnap.com This action is mediated through its agonist activity at OP2-receptors. drugbank.comnih.gov

In addition to blocking calcium channels, anileridine activates calcium-dependent inwardly rectifying potassium channels. drugbank.comnih.govgpatindia.com This activation, which occurs via OP1 and OP3 receptors, increases the efflux of potassium ions (K+) from the neuron. drugbank.comnih.gov The outward flow of positive charge leads to hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential and further contributing to the reduction of neuronal excitability. drugbank.comgpatindia.comcontaminantdb.ca

Ion ChannelAnileridine's ActionConsequenceOpioid Receptor SubtypeSource
N-type Voltage-Operated Calcium Channel Closes channel. drugbank.comgpatindia.comcontaminantdb.caReduced neuronal excitability. drugbank.comgpatindia.comcontaminantdb.caOP2. drugbank.comnih.gov drugbank.comnih.govgpatindia.comcontaminantdb.ca
Calcium-Dependent Inwardly Rectifying Potassium Channel Opens channel. drugbank.comgpatindia.comcontaminantdb.caHyperpolarization. drugbank.comgpatindia.comcontaminantdb.caOP1 and OP3. drugbank.comnih.gov drugbank.comnih.govgpatindia.comcontaminantdb.ca

Preclinical Pharmacological Profiling in Animal Models

Assessment of Analgesic Efficacy in Various Pain Models

Anileridine hydrochloride has demonstrated significant analgesic properties in various preclinical pain models. As a potent narcotic analgesic, it is effective in relieving moderate to severe pain. drugbank.comdrugbank.comnih.gov The primary action is exerted on the central nervous system to decrease the perception of pain. biosynth.comcymitquimica.comdrugbank.com

Animal models are crucial for the initial screening and characterization of analgesic drugs, although it is acknowledged that there can be a disconnect between preclinical models and clinical efficacy in humans. nih.govfrontiersin.org Studies in rodents are common, utilizing models of both acute and chronic pain, such as neuropathic pain models and carrageenan-induced inflammation models, to assess the effectiveness of compounds like anileridine. google.com In mice, a correlation has been observed between the relative potencies of opioid agonists to produce hypothermic effects and their analgesic potencies. researchgate.net Notably, anileridine, a phenylpiperidine derivative closely related to meperidine, was observed to cause an increase in body temperature in mice at an ambient temperature of 30°C. researchgate.net

Comparative Studies of Pharmacological Actions against Reference Opioids

Comparative studies are essential to characterize the pharmacological profile of an opioid relative to established reference drugs. Anileridine is structurally a pethidine (meperidine) analog, differing by the substitution of an N-aminophenethyl group for the N-methyl group of meperidine, a change that enhances its analgesic activity. wikipedia.orgwikipedia.org

In preclinical studies, anileridine has been compared with several other opioids. When administered in equipotent analgesic doses, the respiratory depression associated with anileridine is of a shorter duration than that observed with morphine or meperidine. drugbank.comnih.gov One study in horses evaluated the dose and time-response relationships for behavioral responses to a range of narcotic analgesics, including anileridine, morphine, meperidine, pentazocine, methadone, and hydromorphone. redalyc.org

The following table summarizes the comparative profile of Anileridine against other common opioids based on preclinical data.

FeatureAnileridineMorphineMeperidine (Pethidine)
Class PhenylpiperidinePhenanthrenePhenylpiperidine
Analgesic Potency PotentPotentPotent
Respiratory Depression Duration Shorter duration at equipotent doses drugbank.comnih.govLonger durationLonger duration
Antitussive Effect Mild drugbank.comnih.govStrongWeak
Spasmolytic Activity Mild drugbank.comnih.govSpasmogenicMild (in vitro) wikipedia.org

Investigation of Spasmolytic Activities in Gastrointestinal Systems

Anileridine has been shown to exert mild spasmolytic effects. drugbank.comnih.gov This is in contrast to some other opioids, like morphine, which can be spasmogenic. The antispasmodic effect of anileridine is considered beneficial in certain clinical contexts. While pethidine has been noted for its local anesthetic effects which may contribute to an apparent antispasmodic action in vitro, these effects are not observed in vivo. wikipedia.org Anileridine's mild spasmolytic activity on the gastrointestinal tract has been noted in experimental studies. drugbank.com

Evaluation of Antitussive Effects in Experimental Paradigms

In addition to its other properties, anileridine demonstrates a mild antitussive (cough-suppressing) effect in experimental models. drugbank.comnih.gov This action is also mediated through the central nervous system but is generally less pronounced than its analgesic effects. This property distinguishes it from other opioids which may have more potent antitussive actions.

Exploration of Novel Pharmacological Activities

Recent preclinical research has uncovered novel pharmacological activities of this compound beyond its traditional opioid actions. These findings suggest potential applications in other therapeutic areas.

This compound has been demonstrated to possess inhibitory effects on heparin-induced platelet aggregation. biosynth.comcymitquimica.com Furthermore, it has shown an ability to inhibit kinase activity. biosynth.comcymitquimica.com Specifically, it has been identified as an inhibitor of Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C (PKC) in in vitro studies. nih.gov These findings suggest a potential role for anileridine in conditions where platelet aggregation or kinase signaling is dysregulated.

Intriguing preclinical data indicates that this compound may have anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. biosynth.comcymitquimica.com Studies have noted these antiproliferative and apoptotic effects in preclinical cancer models. biosynth.comcymitquimica.com While one source mentions studies in Chinese patients with advanced cancer, the preclinical evidence points towards direct cellular effects that inhibit tumor growth. biosynth.comcymitquimica.com

Neurobehavioral Studies and Abuse Liability Prediction in Animal Models

The preclinical assessment of a compound's abuse liability is a critical step in its pharmacological profiling. This involves a battery of neurobehavioral studies in animal models designed to predict the likelihood of a substance being abused by humans. These studies typically evaluate the reinforcing effects, subjective effects, and the potential to produce physical dependence. For this compound, an opioid analgesic, the neurobehavioral data from animal models provide insights into its potential for abuse.

Operant Conditioning and Schedule-Controlled Behavior

Operant conditioning paradigms, particularly schedule-controlled behavior, are employed to understand how a drug may alter motivated behavior. In a study investigating the effects of anileridine on the responding of pigeons under a multiple fixed-ratio, fixed-interval schedule of food presentation, the drug produced dose-related decreases in responding under both components of the schedule. However, at lower doses, some pigeons exhibited an increase in their response rates.

The interaction of anileridine with the opioid antagonist naloxone (B1662785) was also examined. Naloxone was found to antagonize both the rate-increasing and rate-decreasing effects of lower doses of anileridine. This antagonism suggests that the behavioral effects of anileridine at these doses are mediated by opioid receptors. Interestingly, the effects of higher doses of anileridine were not blocked by naloxone, indicating a more complex mechanism of action at higher concentrations that may not be solely related to narcotic effects.

Table 1: Effects of Anileridine on Schedule-Controlled Responding in Pigeons

Dose of AnileridineEffect on RespondingAntagonism by Naloxone (1 mg/kg)
Low DosesRate increases in some individualsYes
≤ 10 mg/kgDose-related decreasesYes
> 10 mg/kgDose-related decreasesNo

This table summarizes the general findings from a study on pigeons. The specific doses and magnitudes of effect can vary between individual subjects.

Aversive Brain Stimulation

The potential of a drug to modulate the perception of aversive stimuli can also be indicative of its abuse liability, particularly its analgesic and euphoric effects. In a study with monkeys, anileridine was shown to raise the threshold for aversive brain stimulation. The animals were trained to press a lever to reduce the intensity of an electrical current delivered to specific brain regions. Anileridine administration led to the animals tolerating higher levels of current before initiating a response to decrease it, with larger doses producing a greater effect. This finding is consistent with the analgesic properties of anileridine, as it reduced the aversive nature of the brain stimulation.

Table 2: Effect of Anileridine on Aversive Brain Stimulation Thresholds in Monkeys

DrugEffect on Aversive Stimulation ThresholdDose-Response Relationship
AnileridineIncreased thresholdLarger doses had greater effects

This table provides a qualitative summary of the findings. Quantitative data on the specific doses and threshold changes were not available in the reviewed sources.

Abuse Liability Assessment Frameworks

Regulatory bodies and scientific consensus outline a standard set of preclinical studies to assess the abuse liability of new chemical entities. nih.gov These typically include:

Self-Administration Studies: These studies are considered the gold standard for predicting the reinforcing effects of a drug. iiab.me Animals are given the opportunity to self-administer the drug, and the rate and pattern of administration are measured to determine its reinforcing efficacy. Specific self-administration data for anileridine in animal models were not prominently available in the reviewed literature. However, as a potent opioid analgesic, it is highly probable that anileridine would demonstrate reinforcing properties in such studies.

Drug Discrimination Studies: This paradigm assesses the subjective effects of a drug by training animals to recognize and distinguish it from a placebo or other drugs. nih.gov This helps to predict whether a new drug will produce subjective effects similar to known drugs of abuse. While specific drug discrimination studies for anileridine were not detailed in the search results, its classification as a narcotic suggests it would likely generalize to other opioid agonists like morphine or fentanyl.

Conditioned Place Preference (CPP): The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug by pairing its administration with a specific environment. researchgate.netgenome.jp An animal's preference for the drug-paired environment is taken as an indication of its rewarding effects. Detailed CPP studies for anileridine were not found in the reviewed literature.

Preclinical Pharmacokinetic and Biotransformation Studies

Absorption Characteristics in Animal Systems

Preclinical studies indicate that anileridine is readily absorbed following various routes of administration in animal models. drugbank.com Research in species such as rats and dogs has demonstrated prompt absorption after parenteral (intravenous, intramuscular, subcutaneous) administration. mdma.ch Following subcutaneous injection in rats, a bound form of the drug, suggested to be the N-acetyl derivative, was identified in the tissues. mdma.ch

Oral administration in animal models also results in good absorption from the gastrointestinal tract. mdma.ch This characteristic is a key aspect of its preclinical evaluation, suggesting potential for different delivery methods. The time to reach peak plasma concentrations varies depending on the route of administration, with intravenous routes generally resulting in the most rapid onset. mdma.ch

Metabolic Pathways and Hepatic Biotransformation in Animal Models

The liver is the primary site of anileridine metabolism in animal models. drugbank.comwikipedia.org Biotransformation occurs through several key pathways, principally N-dealkylation and hydrolysis. annualreviews.org

One of the major metabolic routes is N-dealkylation, which leads to the formation of normeperidine. annualreviews.org This process involves the removal of the aminophenethyl group from the piperidine (B6355638) nitrogen. Another significant pathway is the hydrolysis of the ethyl ester group, resulting in the formation of anileridinic acid. Further metabolism can lead to the production of p-aminophenylacetic acid, which has been isolated from the urine of rats administered anileridine. annualreviews.org

Acetylation of the aromatic amino group represents another biotransformation pathway. The resulting N-acetyl derivative has been found to possess analgesic activity comparable to the parent compound in rats. mdma.ch Studies in rats, rabbits, and guinea pigs have contributed to the understanding of these metabolic processes. nih.gov

The primary metabolites identified in animal models are:

Normeperidine

Anileridinic acid

p-Aminophenylacetic acid

N-acetyl anileridine

Table 1: Key Metabolic Pathways of Anileridine in Animal Models

Metabolic Pathway Resulting Metabolite(s) Significance in Animal Models
N-dealkylation Normeperidine A major biotransformation route identified in rats. annualreviews.org
Ester Hydrolysis Anileridinic acid A significant step in the metabolic breakdown.
Further Metabolism p-Aminophenylacetic acid Isolated from the urine of rats, indicating further breakdown of the molecule. annualreviews.org
Acetylation N-acetyl anileridine Produces a metabolite with analgesic activity in rats. mdma.ch

Protein Binding Characteristics in Preclinical Plasma

In preclinical plasma, anileridine exhibits a high degree of protein binding. drugbank.comwikipedia.org Reports indicate that the protein binding is greater than 95%. drugbank.comwikipedia.orgnih.gov This extensive binding to plasma proteins, such as albumin, can significantly influence the drug's distribution and availability to target tissues. High protein binding generally means that a smaller fraction of the drug is free in the plasma to exert its pharmacological effects at any given time.

Excretion Profile in Animal Models

The kidneys and the liver are the principal organs involved in the degradation and excretion of anileridine and its metabolites in animal models. mdma.ch Following metabolism in the liver, the resulting metabolites, which are generally more water-soluble than the parent compound, are excreted primarily through the urine. ontosight.ai

Studies in rats have identified metabolites such as normeperidine and p-aminophenylacetic acid in the urine. annualreviews.org While detailed quantitative excretion studies in various animal species are not extensively reported in the provided results, the available information points to renal excretion as the main route for the elimination of metabolized anileridine. mdma.chontosight.ai One source indicates that very little of the unchanged drug is excreted in the urine. simsrc.edu.in

Advanced Analytical Methodologies for Anileridine Hydrochloride Research

Chromatographic Separation Techniques (e.g., Thin Layer Chromatography, Gas Chromatography)

Chromatographic methods are fundamental for the separation and identification of anileridine from various matrices. Techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC) have been historically and effectively applied.

Thin Layer Chromatography (TLC) has been utilized for the analysis of anileridine. nih.gov A standard method involves using silica (B1680970) gel G as the stationary phase. nih.gov For the separation of anileridine in urine, a solvent system of chloroform-methanol (160:40) has been successfully used for development on silica gel G plates. rsc.org High-Performance Thin Layer Chromatography (HPTLC) represents an advancement over standard TLC, offering better sensitivity and resolution with shorter development times. wikipedia.org HPTLC is particularly useful for screening narcotic analgesics due to its efficiency and the smaller sample volumes required. wikipedia.org

Gas Chromatography (GC) , often coupled with a mass selective detector (GC-MSD), provides a robust method for the simultaneous separation and detection of anileridine among other narcotic analgesics. researchgate.net One established GC-MSD method involves the use of a specific capillary column (e.g., HP-5, 25 m x 0.2 mm i.d., 0.17 µm film thickness). researchgate.net To enhance volatility and improve chromatographic separation, derivatization of the analyte is often necessary. researchgate.netontosight.ai A common procedure for anileridine and related compounds involves a two-step derivatization process using N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and N-methyl-bis(trifluoroacetamide) (MBTFA). researchgate.net The sample is first heated with MSTFA and then again with MBTFA to ensure complete derivatization. researchgate.net The analysis is performed with a programmed temperature gradient to ensure optimal separation of multiple compounds. researchgate.net For example, a typical temperature program might start at 180°C, ramp up to 280°C, and hold for several minutes. researchgate.net

Table 1: Gas Chromatography Parameters for Anileridine Analysis
ParameterSpecificationReference
ColumnHP-5 capillary column (25 m x 0.2 mm i.d., 0.17 µm film thickness) researchgate.net
Carrier GasHelium researchgate.net
Injection Port Temperature250°C researchgate.net
Detector Temperature280°C researchgate.net
Derivatization AgentsMSTFA and MBTFA researchgate.netontosight.ai
Temperature ProgramInitial 180°C, ramped to 280°C researchgate.net

Spectroscopic Characterization Methods (e.g., Mass Spectral Metabonomics)

Spectroscopic methods, particularly mass spectrometry (MS), are indispensable for the structural elucidation and confirmation of anileridine. These techniques provide detailed information about the molecular weight and fragmentation pattern of the compound.

Mass spectrometry coupled with chromatographic techniques like GC-MS and Liquid Chromatography (LC-MS) is commonly used. In electron ionization (EI) GC-MS, anileridine undergoes fragmentation, producing a characteristic mass spectrum. The major fragmentation peaks observed can be used for its identification. nih.gov

Table 2: Top 5 Mass Spectral Peaks for Anileridine (Electron Ionization)
m/zRelative IntensityReference
246.099.99 nih.gov
42.012.40 nih.gov
120.08.80 nih.gov
218.07.20 nih.gov
106.06.50 nih.gov

More advanced techniques like Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry provide high-resolution mass data for both the precursor ion and its product ions (MS/MS). For anileridine, the protonated molecule [M+H]+ is observed at an m/z of approximately 353.223. mdpi.comacs.org Collision-induced dissociation of this precursor ion generates a specific fragmentation pattern that is used for unambiguous identification. acs.org This level of detail is central to the field of metabonomics, where the precise identification of compounds and their metabolites is critical.

Table 3: High-Resolution MS/MS Fragmentation Data for Anileridine
Precursor Ion [M+H]+ (m/z)Collision EnergyMajor Fragment Ions (m/z)Reference
353.2230240 eV120.0809, 103.0547, 93.0664, 118.0655 acs.org

Electronic-Topological Approaches for Molecular Studies

The study of anileridine at the molecular level increasingly involves computational chemistry and molecular modeling techniques. These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore analysis, provide insights into the electronic and topological properties that govern the compound's biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov Anileridine has been included in datasets used to construct QSAR models for predicting interactions with biological targets. nih.govresearchgate.net These models use molecular descriptors that quantify various electronic, steric, and topological features of the molecule. For instance, 'inductive' QSAR descriptors, derived from the electronegativities and covalent radii of atoms, can be used to model aspects of intra- and intermolecular interactions. acs.org

Pharmacophore modeling and molecular docking are other powerful computational tools. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. simulations-plus.comslideshare.net Molecular docking simulations then predict how a molecule like anileridine binds to the active site of a receptor, such as the mu-opioid receptor. mdpi.comsimulations-plus.com Recent research has used these techniques to explore the potential of anileridine as an inhibitor for other enzymes, such as BACE-1, by modeling its interaction with key amino acid residues in the enzyme's active site. simulations-plus.comslideshare.net Molecular dynamics (MD) simulations can further support these findings by showing the stability of the interactions between anileridine and its target protein over time. simulations-plus.comslideshare.net

Cheminformatics approaches also utilize the concept of chemical similarity based on molecular fingerprints. In these studies, anileridine is clustered with chemically related compounds, which can help in drug repurposing efforts by identifying potential new biological targets. rsc.org The calculation of properties like the partition coefficient (logP), a measure of lipophilicity, is another computational approach used to predict the solubility and behavior of anileridine.

Computational and Theoretical Chemistry in Anileridine Hydrochloride Research

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique pivotal in drug discovery, used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of anileridine hydrochloride, molecular docking studies have been instrumental in elucidating its binding mechanisms to various receptors.

One area of investigation has been the interaction of anileridine with the μ-opioid receptor, its primary target for analgesic activity. biosynth.com Although detailed proprietary docking studies are not always publicly available, the general mechanism involves the binding of anileridine within the receptor's active site. This binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts, with key amino acid residues.

Interestingly, computational studies have also explored the potential for anileridine to interact with other biological targets. For instance, in a virtual screening study aimed at identifying inhibitors for Beta-secretase 1 (BACE-1), an enzyme implicated in Alzheimer's disease, anileridine was identified as a potential hit. researchgate.net Molecular docking simulations revealed that anileridine could form a significant interaction with a key amino acid, Asp32, in the catalytic dyad of the BACE-1 enzyme. researchgate.netresearchgate.net This highlights the power of in silico screening to repurpose existing drugs for new therapeutic applications.

Another study focused on the LasR protein of Pseudomonas aeruginosa, a key regulator of quorum sensing and biofilm formation. researchgate.net Through virtual screening and molecular docking, anileridine was identified as a potential inhibitor of the LasR ligand-binding domain. researchgate.net Such findings suggest a possible role for anileridine in combating bacterial resistance.

The following table summarizes key interactions predicted by molecular docking studies:

Target ProteinKey Interacting Residue(s)Type of InteractionPotential Implication
μ-Opioid ReceptorSpecific residues within the active siteHydrogen bonding, hydrophobic interactionsAnalgesic effect
BACE-1Asp32Hydrogen bondingPotential for Alzheimer's disease therapy
LasR (P. aeruginosa)Residues in the ligand-binding domainNot specified in detailPotential antibacterial/antibiofilm agent

Molecular Dynamics Simulations of this compound and Target Complexes

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding and the conformational changes that may occur.

In the study identifying anileridine as a potential BACE-1 inhibitor, MD simulations were performed to validate the docking results. researchgate.netresearchgate.net The simulations supported the initial findings, revealing the formation of stable interactions between anileridine and BACE-1. researchgate.netresearchgate.net This stability is a crucial factor in determining the potential efficacy of a drug candidate.

Similarly, MD simulations could be used to explore the dynamics of anileridine bound to the μ-opioid receptor. Such simulations would help to understand the flexibility of the ligand within the binding pocket and the role of water molecules in mediating the interaction. While specific MD simulation data for anileridine with its primary opioid target is not extensively detailed in the public domain, this technique remains a cornerstone of modern computational drug design. patsnap.com

In Silico Prediction of Pharmacological Profiles and ADME Properties

Beyond target interaction, computational methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. These predictions help to assess the drug-likeness of a molecule and identify potential liabilities early in the drug discovery process. uogqueensmcf.com

For anileridine, in silico ADME studies have been conducted. researchgate.netresearchgate.net These computational analyses provide predictions for a range of physicochemical and pharmacokinetic properties. While the specific numerical results of these proprietary studies are not publicly disclosed, the parameters typically evaluated are outlined in the table below.

The prediction of these properties is based on the molecular structure of anileridine and relies on quantitative structure-activity relationship (QSAR) models and other computational algorithms. semanticscholar.org These models are built upon large datasets of experimentally determined properties of other chemical compounds.

The following table outlines the types of ADME properties that are commonly predicted using in silico tools:

Property CategorySpecific ParameterImportance in Drug Development
Absorption Oral BioavailabilityPredicts the fraction of an orally administered dose that reaches systemic circulation.
Caco-2 PermeabilityModels absorption across the intestinal wall.
P-glycoprotein Substrate/InhibitorPredicts potential for drug efflux, affecting bioavailability.
Distribution Blood-Brain Barrier (BBB) PenetrationCrucial for centrally acting drugs like anileridine.
Plasma Protein BindingAffects the free concentration of the drug available to act on its target.
Metabolism Cytochrome P450 (CYP) Inhibition/InductionPredicts potential for drug-drug interactions.
Major MetabolitesIdentifies the likely breakdown products of the drug in the body.
Excretion Renal ClearancePredicts the rate at which the drug is eliminated through the kidneys.

Future Directions and Emerging Research Trajectories for Anileridine Hydrochloride

Development of Sustainable and Efficient Synthetic Routes for Research Applications

The original synthesis of anileridine involves the reaction of β-(p-aminophenyl)ethyl chloride hydrochloride with 4-phenyl-4-carboethoxypiperidine carbonate. chemicalbook.com While effective for producing the compound, this and similar traditional synthetic methods often rely on harsh reagents, multi-step processes, and significant solvent use, which present challenges in terms of environmental sustainability and efficiency. Future research is increasingly focused on developing greener and more economical synthetic routes for anileridine and its analogs for research purposes.

Key areas of development include:

Catalytic Processes: Investigating novel catalysts to improve reaction yields, reduce reaction times, and lower the energy requirements of key synthetic steps.

Flow Chemistry: Implementing continuous flow manufacturing processes, which can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods.

Alternative Solvents: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, to replace volatile and hazardous organic solvents traditionally used.

Biocatalysis: Utilizing enzymes to perform specific chemical transformations with high selectivity and under mild conditions, thereby reducing the need for protecting groups and harsh reagents.

The development of such methods is crucial for the cost-effective and environmentally responsible synthesis of anileridine hydrochloride and its derivatives, facilitating broader access for research applications.

Synthetic Strategy Potential Advantages Research Focus
Catalytic Processes Increased yield, reduced energy consumption, shorter reaction times.Development of novel metal-based or organocatalysts.
Flow Chemistry Enhanced safety, improved scalability, precise reaction control.Miniaturized reactor design and process optimization.
Green Solvents Reduced environmental impact, improved worker safety.Application of ionic liquids, supercritical CO2, or bio-based solvents.
Biocatalysis High stereoselectivity, mild reaction conditions, reduced waste.Identification and engineering of suitable enzymes.

Discovery of Novel Pharmacological Targets Beyond Opioid Receptors

While anileridine's primary mechanism of action is as an agonist at opioid receptors, particularly the mu-opioid receptor, to produce analgesia, preliminary evidence suggests it may possess other pharmacological activities. drugbank.compathbank.orgbiosynth.com It has been noted to have mild antihistaminic and spasmolytic effects, indicating potential interactions with histamine and muscarinic receptors, respectively. drugbank.comscispace.com Future research will aim to systematically screen anileridine and its derivatives against a wide array of biological targets to uncover novel pharmacological properties.

Emerging research trajectories in this area include:

Receptor Profiling: Employing high-throughput screening assays to test the binding affinity of this compound across a comprehensive panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Functional Assays: Moving beyond simple binding studies to conduct functional assays that can determine whether anileridine acts as an agonist, antagonist, or allosteric modulator at any newly identified targets.

Phenotypic Screening: Using cell-based assays to observe the effects of anileridine on various cellular processes, which can provide clues to its mechanism of action without a preconceived target. For instance, studies have noted its potential to inhibit cancer cell growth, though the mechanisms are not well understood. biosynth.com

The discovery of novel targets could open up new therapeutic possibilities for anileridine analogs, potentially in areas unrelated to pain management, and could lead to the development of compounds with unique, multi-target activity profiles.

Design of this compound Analogs with Modified Activity Profiles

The chemical structure of anileridine provides a versatile scaffold for the design of new analogs with tailored pharmacological properties. Structure-activity relationship (SAR) studies are fundamental to this effort, aiming to understand how specific structural modifications influence receptor binding, potency, efficacy, and functional selectivity.

Key modifications and design strategies include:

N-substituent Modification: The N-(p-aminophenethyl) group is a key feature distinguishing anileridine from meperidine. scispace.com Altering this substituent has been shown to significantly impact analgesic activity. gpatindia.com Future designs could explore a wide range of bioisosteric replacements to fine-tune activity and potentially reduce opioid-related side effects.

Phenyl Ring Substitution: Introducing various substituents onto the 4-phenyl ring can modulate lipophilicity, receptor binding affinity, and metabolic stability.

Ester Group Modification: Replacing the ethyl ester with other groups (e.g., amides, reversed esters) could alter the compound's duration of action and metabolic pathway.

The overarching goal is to design biased agonists—ligands that preferentially activate certain downstream signaling pathways over others at the same receptor. For the mu-opioid receptor, this could mean designing anileridine analogs that activate G-protein signaling pathways responsible for analgesia while avoiding the recruitment of β-arrestin, which has been implicated in respiratory depression and tolerance.

Structural Moiety Modification Strategy Desired Outcome
N-substituent Introduction of different arylalkyl groups.Enhanced potency, altered receptor selectivity, biased agonism.
4-Phenyl Ring Addition of electron-donating or-withdrawing groups.Modified binding affinity and metabolic profile.
4-Carboxylate Ester Replacement with amides or other functional groups.Altered duration of action and bioavailability.

Application of Omics Technologies for Comprehensive Biological System Analysis

The advent of "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—offers powerful tools for obtaining a systems-level understanding of the biological effects of this compound. nih.govnih.gov While specific omics studies on anileridine are limited, the application of these technologies to the broader field of opioid research provides a clear roadmap for future investigations. rti.orgrti.org

Potential applications include:

Transcriptomics: Using RNA-sequencing to analyze how anileridine alters gene expression in relevant brain regions, such as the prefrontal cortex or nucleus accumbens. rti.org This can reveal the molecular pathways affected by the drug.

Proteomics: Identifying changes in protein expression and post-translational modifications in response to anileridine exposure, providing insights into the cellular machinery underlying its effects.

Metabolomics: Studying the metabolic fingerprint of anileridine, identifying its metabolites, and understanding how it perturbs endogenous metabolic pathways.

Pharmacogenomics: Integrating genomic data to identify genetic variants that influence an individual's response to anileridine, which could lead to more personalized pain management strategies in the future. rti.org

Multi-omics approaches, which integrate data from two or more of these technologies, will be particularly valuable for constructing comprehensive network models of anileridine's biological activity and identifying key pathways for drug development. nih.govmedrxiv.org

Integration of Artificial Intelligence and Machine Learning in this compound Research

Key applications in the context of anileridine include:

Predictive Modeling: Developing ML models to predict the pharmacological properties of novel anileridine analogs based on their chemical structure. This can significantly accelerate the design-synthesize-test cycle by prioritizing the most promising candidates for synthesis. drugtargetreview.combiophysics.org

De Novo Drug Design: Using generative AI models to design entirely new molecules from scratch that are optimized to bind to specific targets or to have desired activity profiles, using the anileridine scaffold as a starting point. drugtargetreview.com

Pharmacovigilance: Applying natural language processing (NLP) and other AI techniques to analyze electronic health records and scientific literature to identify potential adverse events or novel therapeutic uses associated with anileridine and related compounds. medrxiv.orgnih.gov

Omics Data Analysis: Employing ML algorithms to analyze complex multi-omics datasets to identify novel biomarkers and therapeutic targets related to anileridine's mechanism of action. medrxiv.org

AI/ML Application Objective Potential Impact
Predictive Modeling Forecast the activity and properties of virtual compounds.Reduce time and cost of analog synthesis and screening.
De Novo Design Generate novel molecular structures with desired features.Discover patentable and highly optimized drug candidates.
Pharmacovigilance Mine real-world data for safety signals and new uses.Enhance understanding of drug effects in diverse populations.
Omics Analysis Identify patterns and networks in large biological datasets.Uncover novel mechanisms of action and biomarkers.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Anileridine hydrochloride in pharmaceutical formulations?

  • Methodology : UV-Vis spectrophotometry and high-performance liquid chromatography (HPLC) are widely used. For UV-Vis, prepare a standard solution in 0.1 N HCl (250 µg/mL) and measure absorbance at 280 nm, referencing USP this compound RS for calibration . HPLC methods should follow USP monographs, ensuring resolution from impurities like anileridine base (molecular weight adjustment: 352.48 vs. 425.40 for HCl salt) .
  • Validation Criteria : Include linearity (R² > 0.995), precision (%RSD < 2%), and recovery (98–102%) as per ICH Q2(R1) guidelines.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Risk Mitigation :

  • Exposure Limits : Classified under GHS Category 2A (eye irritation) and Category 4 (oral toxicity). Use PPE: nitrile gloves, lab coats, and safety goggles .
  • Spill Management : Avoid dust generation; use ethanol for decontamination. For inhalation exposure, administer oxygen and seek immediate medical attention .
    • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis, which may alter pharmacological activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in Anileridine’s µ-opioid receptor binding affinity across in vitro vs. in vivo models?

  • Experimental Design :

  • In Vitro : Use radioligand binding assays (e.g., [³H]-DAMGO) with transfected HEK293 cells expressing human µ-opioid receptors. Control for pH (6.8–7.2) and temperature (37°C) to mimic physiological conditions .
  • In Vivo : Compare analgesic efficacy in rodent tail-flick tests. Adjust dosages based on bioavailability differences (oral vs. injectable forms) and metabolite interference (e.g., noranileridine) .
    • Data Interpretation : Apply statistical tools (ANOVA with post-hoc Tukey tests) to reconcile potency variations caused by assay sensitivity or metabolic pathways .

Q. What strategies optimize the synthesis of this compound to minimize piperidine ring degradation?

  • Synthetic Protocol :

  • Step 1 : React 4-phenylpiperidine with ethyl chloroformate in anhydrous THF under nitrogen to form the carbamate intermediate.
  • Step 2 : Hydrolyze the intermediate using HCl/ethanol (1:2 v/v) at 60°C for 4 hours. Monitor pH (<2) to prevent racemization .
    • Purity Challenges : Use reverse-phase HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) to detect and quantify degradation products (e.g., lactam formation). Purity thresholds should exceed 99.5% for pharmacological studies .

Q. How do researchers validate Anileridine’s stability under accelerated storage conditions for long-term preclinical studies?

  • Stability Testing :

  • Conditions : Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines). Assess degradation via mass spectrometry (LC-MS) and NMR for structural elucidation of impurities .
  • Critical Parameters : Monitor water content (<0.5% by Karl Fischer titration) and crystallinity (via XRD) to prevent hydrate formation, which reduces bioavailability .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response relationships in Anileridine toxicity studies?

  • Model Selection : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. For skewed data, apply log transformation or non-parametric methods (e.g., Kruskal-Wallis test) .
  • Outlier Management : Exclude data points beyond ±3 SD after Grubbs’ test. Report confidence intervals (95%) for all EC₅₀ estimates .

Q. How should researchers address discrepancies between pharmacopoeial monographs and experimental data for this compound?

  • Case Study : If USP-assayed purity (99.0–101.0%) conflicts with in-house HPLC results (e.g., 98.2%), re-evaluate:

  • Standard Preparation : Confirm RS solubility and stability in 0.1 N HCl .
  • Instrument Calibration : Validate detector linearity using NIST-traceable reference materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.